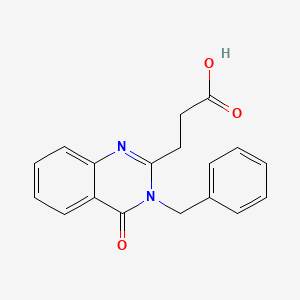
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid typically involves the reaction of anthranilic acid with benzylamine and acetic anhydride to form the quinazolinone core. The reaction proceeds through the formation of an intermediate benzoxazinone, which then reacts with benzylamine to yield the desired quinazolinone derivative .
Step 1: Anthranilic acid reacts with acetic anhydride to form benzoxazinone.
Step 2: Benzoxazinone reacts with benzylamine to form the quinazolinone core.
Step 3: The final product, this compound, is obtained through further functionalization
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), have also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, and various nucleophiles
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered biological activities, which can be further explored for their therapeutic potential .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of other bioactive quinazolinone derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound’s derivatives are being explored for their anti-inflammatory and analgesic properties.
Industry: Quinazolinone derivatives are used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio derivatives: These compounds have similar structures but different substituents, leading to varied biological activities.
3-Phenylquinazoline-2,4(1H,3H)-dithione: Another quinazolinone derivative with distinct pharmacological properties.
Uniqueness
3-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is unique due to its specific benzyl substitution, which imparts distinct biological activities and therapeutic potential compared to other quinazolinone derivatives .
属性
CAS 编号 |
84312-88-9 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
3-(3-benzyl-4-oxoquinazolin-2-yl)propanoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-17(22)11-10-16-19-15-9-5-4-8-14(15)18(23)20(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,22) |
InChI 键 |
PQIKBEJLCXECHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


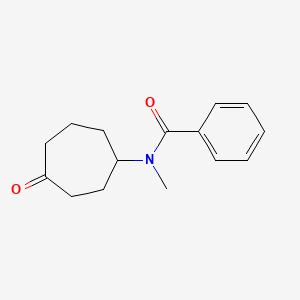
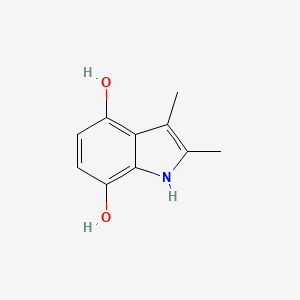
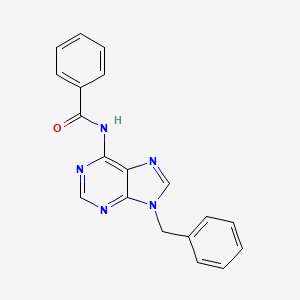
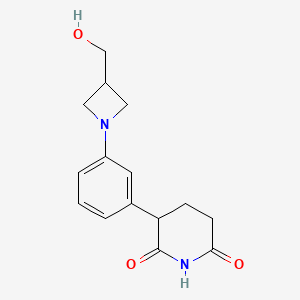
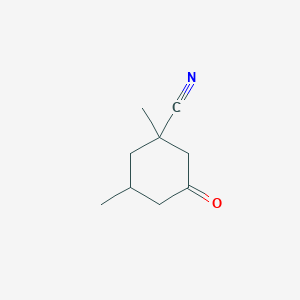
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
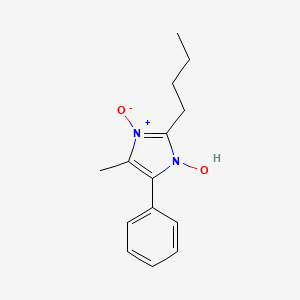
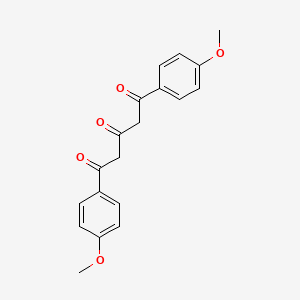
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
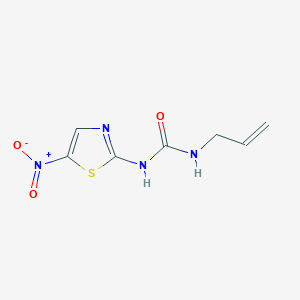
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
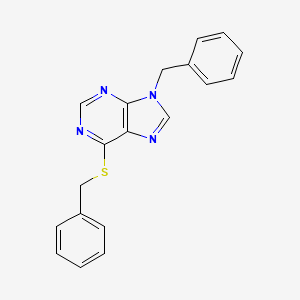
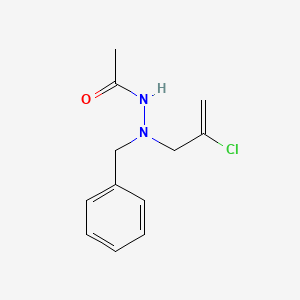
![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
